Comparative LogP Analysis: Enhanced Lipophilicity vs. N-Methyl Analog
The introduction of an n-propyl group at the N1 position significantly increases the predicted lipophilicity of 1-Propyl-1H-pyrazol-4-ol relative to its N-methyl analog. This quantifiable difference in LogP is a critical selection criterion for projects requiring specific permeability or solubility profiles. The ACD/LogP algorithm predicts a value of 0.93 for the propyl derivative . In contrast, the same predictive model yields an ACD/LogP of -0.04 for 1-Methyl-1H-pyrazol-4-ol (CAS 40300-23-4) .
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.93 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-ol: ACD/LogP = -0.04 |
| Quantified Difference | ΔLogP ≈ 0.97 log units (approximately 10-fold difference in partition coefficient) |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00 |
Why This Matters
A 10-fold difference in predicted partition coefficient directly informs formulation strategy and membrane permeability potential in cell-based assays.
